molecular formula C9H18N2 B13517915 2-(Pyrrolidin-2-yl)piperidine

2-(Pyrrolidin-2-yl)piperidine

Cat. No.: B13517915
M. Wt: 154.25 g/mol
InChI Key: IJSBRJIZUSBIQS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine and piperidine derivatives, which can have different biological activities and properties.

Scientific Research Applications

2-(Pyrrolidin-2-yl)piperidine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with only a pyrrolidine ring.

    Piperidine: Contains only a piperidine ring.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

2-(Pyrrolidin-2-yl)piperidine is unique due to its combination of both pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it more versatile compared to its simpler counterparts.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-pyrrolidin-2-ylpiperidine

InChI

InChI=1S/C9H18N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-11H,1-7H2

InChI Key

IJSBRJIZUSBIQS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCN2

Origin of Product

United States

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